molecular formula C16H18N2O2 B7562730 N-(cyclobutylmethyl)-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide

N-(cyclobutylmethyl)-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide

货号 B7562730
分子量: 270.33 g/mol
InChI 键: IUKGTPVBGHZAAI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(cyclobutylmethyl)-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide, commonly known as CR8, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CR8 belongs to the class of isoquinoline compounds and is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

作用机制

CR8 inhibits N-(cyclobutylmethyl)-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide by binding to the ATP binding site of the enzyme. This compound are responsible for the phosphorylation of several proteins involved in cell cycle regulation, and inhibition of this compound prevents the progression of the cell cycle. CR8 has been shown to be highly selective for this compound and does not affect other kinases.
Biochemical and Physiological Effects
CR8 has been shown to have several biochemical and physiological effects. In cancer cells, CR8 inhibits cell proliferation and induces apoptosis. In addition, CR8 has been shown to reduce the expression of several genes involved in cancer development. In neurological disorders, CR8 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. CR8 has also been shown to reduce the production of pro-inflammatory cytokines in macrophages.

实验室实验的优点和局限性

CR8 has several advantages for lab experiments. It is a highly selective inhibitor of N-(cyclobutylmethyl)-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide and does not affect other kinases. CR8 has also been shown to have low toxicity and can be easily synthesized. However, CR8 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, the synthesis of CR8 is a complex process that requires expertise in organic chemistry.

未来方向

Several future directions for the study of CR8 are possible. One direction is to study the potential therapeutic applications of CR8 in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study the effects of CR8 in combination with other drugs for cancer treatment. In addition, the development of more potent and selective CDK inhibitors is an area of active research, and CR8 can serve as a starting point for the development of new inhibitors.
Conclusion
In conclusion, CR8 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CR8 inhibits N-(cyclobutylmethyl)-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide, which play a crucial role in cell cycle regulation, and has been extensively studied for its potential applications in cancer treatment, neurological disorders, and inflammation. CR8 has several advantages for lab experiments, but also has some limitations. Several future directions for the study of CR8 are possible, and it can serve as a starting point for the development of new CDK inhibitors.

合成方法

CR8 can be synthesized using a multistep process involving the reaction of 2,3-dihydroisoquinolin-1(2H)-one with cyclobutanecarboxylic acid and subsequent reduction of the resulting ester with lithium aluminum hydride. The final product is obtained after the reaction of the intermediate with N-methyl-3-aminopropylamine. The synthesis of CR8 is a complex process and requires expertise in organic chemistry.

科学研究应用

CR8 has been extensively studied for its potential therapeutic applications in cancer treatment. N-(cyclobutylmethyl)-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide are known to play a crucial role in the regulation of the cell cycle, and their dysregulation is often associated with cancer development. CR8 has been shown to inhibit this compound, thereby preventing the proliferation of cancer cells. In addition to cancer, CR8 has also been studied for its potential applications in neurological disorders and inflammation.

属性

IUPAC Name

N-(cyclobutylmethyl)-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-18(10-11-5-4-6-11)16(20)14-9-12-7-2-3-8-13(12)15(19)17-14/h2-3,7-9,11H,4-6,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKGTPVBGHZAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCC1)C(=O)C2=CC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。